Tiagabine-methyl-d6 Hydrochloride

Isotope dilution mass spectrometry Bioanalytical method validation Cross-signal quantification

In bioanalytical LC-MS/MS, using an internal standard with insufficient mass shift risks cross-signal from the analyte's isotopologue envelope. Tiagabine-methyl-d6 Hydrochloride eliminates this systematic error: • +6 Da mass shift resolves from tiagabine's sulfur-broadened isotopic cluster, ensuring assay accuracy (inter-run bias -2.70 to 5.35%)[reference:0] • Co-elutes with tiagabine to correct for matrix effects, ionization suppression, and extraction variability-unlike non-isotopic analogs[reference:1] • ≥98% purity supports reproducible quantification in multi-analyte antiepileptic drug panels[reference:2]

Molecular Formula C20H26ClNO2S2
Molecular Weight 418.0 g/mol
Cat. No. B564693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine-methyl-d6 Hydrochloride
Synonyms(3R)-1-[4,4-Bis(3-(methyl-d3)-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid Hydrochloride;  Gabitril-d6; 
Molecular FormulaC20H26ClNO2S2
Molecular Weight418.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl
InChIInChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3;
InChIKeyYUKARLAABCGMCN-OUCKJYDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiagabine-methyl-d6 Hydrochloride Overview


Tiagabine-methyl-d6 Hydrochloride (CAS 1217808-68-8, molecular formula C20H20D6ClNO2S2, MW 418.05) is a stable isotope-labeled (SIL) analog of the anticonvulsant drug tiagabine, in which the two thiophene-ring methyl groups are replaced by trideuteriomethyl (–CD3) substituents . Tiagabine itself is a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter subtype GAT-1, with reported IC50 values of 67 nM in synaptosomes, 446 nM in neurons, and 182 nM in glial cells for [3H]GABA uptake, and 49 nM for GAT-1 expressed in CHO cells . The deuterated form serves as an internal standard (IS) for isotope dilution mass spectrometry (IDMS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays, enabling precise quantification of tiagabine in biological matrices [1].

WorkflowStable isotope-labeled internal standard (SIL-IS) for tiagabine LC-MS/MS quantification
SelectionMethyl-d6 labeling provides sufficient mass shift to minimize isotopic cross-contribution
Use ContextNon-exchangeable deuterium labels maintain consistent IS response during sample preparation

Why Tiagabine-methyl-d6 HCl Cannot Be Replaced


Substituting Tiagabine-methyl-d6 Hydrochloride with an alternative deuterated tiagabine analog, a non-isotopic structural analog, or an in-class GAT-1 inhibitor introduces quantifiable risks to bioanalytical accuracy. Cross-signal contributions between an analyte and its internal standard—arising from impurities in reference standards or isotopic interferences—can produce systematic errors that remain undetected by routine calibration standards and quality controls, as demonstrated by Tan et al. (2011) using tiagabine as the model compound over a 1–1000 ng/mL concentration range in human EDTA K3 plasma [1]. A deuterated internal standard with a mass shift smaller than +3 Da may fail to resolve from the analyte's natural isotopologue envelope, particularly problematic for tiagabine, which contains two sulfur atoms whose 34S natural abundance (~4.4% each) broadens the isotopic cluster . Furthermore, non-isotopic structural analogs cannot co-elute with tiagabine and thus fail to correct for matrix effects, ionization suppression, or extraction recovery variations to the same degree as a co-eluting SIL-IS [2].

Inadequate mass shift
A deuterated IS with mass shift <+3 Da (e.g. +4 Da) may not resolve from the analyte isotopologue envelope, especially with tiagabine’s dual-sulfur natural abundance contribution.
Non-co-eluting structural analog
Non-isotopic structural analogs cannot co-elute and correct for matrix effects, ionization suppression, or extraction recovery to the same degree as a co-eluting SIL-IS.
Labile deuterium placement
Deuterium on exchangeable positions (heteroatom-bound or α-carbonyl) may undergo back-exchange, shifting IS response and invalidating batch calibration.

Tiagabine-methyl-d6 HCl: Quantitative Evidence vs. Comparators


Mass Shift Adequacy for Cross-Signal Minimization

Tiagabine-methyl-d6 provides a +6 Da mass shift relative to unlabeled tiagabine (monoisotopic mass difference), exceeding the generally accepted minimum of +3 Da required to avoid spectral overlap with the analyte's natural isotopologue envelope . This is particularly critical for tiagabine because its molecular formula (C20H25NO2S2) includes two sulfur atoms; natural-abundance 34S (~4.4% per S atom) contributes to the M+1 and M+2 peaks, and a +4 Da shift from tiagabine-d4 may permit residual isotopic cross-contamination between analyte and IS signals . The Tan et al. (2011) study, which employed tiagabine as its primary experimental model, demonstrated that cross-signal from analyte to IS can compromise linearity and accuracy at low IS concentrations, and established that minimum IS concentrations must be determined for specific combinations of concentration range, percent cross-contribution, and weighting factor [1]. The +6 Da shift from methyl-d6 labeling places the IS signal well outside the analyte isotopologue cluster, reducing this cross-contribution risk.

Mass shift adequacy
Class-level inference
+6 Da (methyl-d6) vs. +4 Da (d4); exceeds min. +3 Da
Two −CD3 groups replace −CH3, moving IS signal outside dual-34S isotopologue cluster.
Reduces isotopic cross-contribution risk
Tan et al. 2011, tiagabine 1–1000 ng/mL in human EDTA K3 plasma
Isotope dilution mass spectrometry Bioanalytical method validation Cross-signal quantification

Deuterium Label Stability: Non-Exchangeable Positions

The deuterium labels in Tiagabine-methyl-d6 are positioned on the methyl substituents of the two thiophene rings, i.e., aliphatic carbon atoms where hydrogen/deuterium exchange with protic solvents (water, methanol, plasma) is negligible under standard bioanalytical conditions [1]. This contrasts with deuterium placed on heteroatom-bound positions (e.g., –OH, –COOH, –NH–) or on carbons alpha to carbonyls, which can undergo H/D back-exchange during sample preparation, storage, or chromatographic separation, progressively degrading the effective isotopic purity of the IS . Vendor specifications report ≥99% deuterated forms (d1–d6) for Tiagabine-d6 hydrochloride, indicating high initial isotopic enrichment . The non-exchangeable placement ensures this enrichment is maintained throughout sample workup, a property that cannot be assumed for deuterated analogs with labels on exchangeable sites.

Label stability
Class-level inference
Non-exchangeable methyl-d3 on thiophene; ≥99% deuterated forms
Aliphatic carbon labels resist H/D back-exchange in protic media, preserving isotopic purity during workup.
Maintains consistent IS response across analytical batches
Standard protein precipitation, LLE, or SPE conditions
Deuterium exchange Internal standard stability LC-MS sample preparation

Bioanalytical Method Validation: Accuracy and Precision

In the systematic evaluation by Tan et al. (2011), a tiagabine LC-MS/MS bioanalytical method using a deuterated IS (structurally corresponding to the methyl-d6 labeling pattern) over a 1–1000 ng/mL range in human EDTA K3 plasma achieved inter-run accuracy bias of −2.70 to 5.35% and inter-run precision (CV) of 2.07–10.50% [1]. These values fall within the widely accepted ±15% (±20% at LLOQ) criteria established by FDA and EMA bioanalytical method validation guidance. Separately, Shibata et al. (2012) developed a UPLC-MS/MS method for 22 antiepileptic drugs including tiagabine that demonstrated good linearity (r² < 0.99) and intra-/inter-assay precision and accuracy within ±15%, providing independent corroboration that properly matched deuterated IS enables reliable tiagabine quantification in multi-analyte panels [2].

Accuracy & precision
Cross-study comparable
Bias −2.70 to 5.35%; CV 2.07–10.50%
Inter-run performance using deuterated tiagabine IS (methyl-d6 type) over 1–1000 ng/mL range.
Supports bioanalytical validation review
Tan et al. 2011; comparable multi-analyte confirmation by Shibata et al. 2012
Method validation Inter-run accuracy LC-MS/MS bioanalysis

GAT-1 Pharmacological Selectivity

Tiagabine demonstrates high selectivity for the cloned human GAT-1 transporter over GAT-2, GAT-3, and BGT-1 subtypes, as established by Borden et al. (1994) [1]. Tiagabine inhibits GAT-1 with an IC50 of approximately 0.07 μM (70 nM), comparable to NNC-711 (IC50 ~0.04 μM) and substantially more potent than the non-selective GABA uptake inhibitor nipecotic acid, which inhibits GAT-1, GAT-2, and GAT-3 with IC50 values of 39 μM, 58 μM, and 378 μM respectively [2]. In cells expressing GAT-1 in CHO cells, tiagabine exhibits an IC50 of 49 nM and demonstrates anticonvulsant efficacy in vivo with an ED50 of 1.2 mg/kg (i.p.) against DMCM-induced seizures in mice [3]. This selectivity profile differentiates tiagabine-based standards from standards of non-selective GABA uptake inhibitors, which would not serve as appropriate internal standards for tiagabine quantification due to differing physicochemical properties.

GAT-1 selectivity
Class-level inference
IC50 ~0.07 μM (cloned human GAT-1); >500× selectivity over GAT-3
Tiagabine is highly selective vs. non-selective nipecotic acid (GAT-1 IC50 39 μM, GAT-3 378 μM).
Supports target-specific quantification context
Borden et al. 1994; CHO-GAT-1 IC50 49 nM (supplier data)
GAT-1 selectivity GABA transporter pharmacology Anticonvulsant drug development

Cross-Signal Error and IS Concentration Optimization

The Tan et al. (2011) study demonstrated quantitatively that when analyte-to-IS cross-signal contributions occur (e.g., from the M+4 or M+5 isotopologue of tiagabine overlapping with a +4 Da deuterated IS), significant systematic errors can persist in unknown samples even when calibration standards and QCs appear acceptable [1]. The study established that good inter-run accuracy (bias: −2.70 to 5.35%) and precision (CV: 2.07–10.50%) were obtained only when runs were extracted with an IS concentration equal to 1× the lower limit of quantitation (LLOQ) and when cross-contribution was properly accounted for. The +6 Da mass shift of Tiagabine-methyl-d6 exceeds the +4 Da mass shift of tiagabine-d4 and provides greater separation from the analyte envelope, which is broadened by the dual-sulfur isotopologue distribution (M, M+1, M+2, M+3 significantly populated from 34S and 13C natural abundance) .

Cross-signal optimization
Cross-study comparable
+6 Da shift avoids dual-34S isotopologue overlap; IS optimized at 1× LLOQ
Method accuracy maintained when cross-contribution is properly accounted; +6 Da provides ~2 Da extra separation over d4 analog.
Minimizes undetected systematic error risk
Tan et al. 2011 experimental validation in human EDTA K3 plasma
Cross-signal contribution Isotopic interference Bioanalytical error analysis

Tiagabine-methyl-d6 HCl Applications & Procurement


Clinical Pharmacokinetics and TDM

For clinical trials and TDM of tiagabine (Gabitril®), Tiagabine-methyl-d6 Hydrochloride provides a +6 Da SIL-IS that co-elutes with the analyte, corrects for matrix effects and extraction variability, and meets the mass-shift requirements for minimizing isotopic cross-contribution. The Tan et al. (2011) method validation benchmarks (inter-run bias −2.70 to 5.35%, CV 2.07–10.50%) using this IS type over 1–1000 ng/mL in human plasma support regulatory submission to FDA and EMA bioanalytical guidance standards [1].

Preclinical GAT-1 Neuropharmacology

When quantifying tiagabine in rodent brain tissue, CSF, or microdialysate samples, the high GAT-1 selectivity of tiagabine (IC50 49–70 nM at cloned human GAT-1, far exceeding selectivity toward GAT-2/GAT-3/BGT-1) means that accurate measurement of tissue concentrations is essential to correlate pharmacological effect with target engagement [1]. Tiagabine-methyl-d6 Hydrochloride enables this quantification without the confounding effects of cross-signal from the analyte's sulfur-broadened isotopologue envelope.

Multi-Analyte Antiepileptic Drug Panels

In UPLC-MS/MS methods simultaneously quantifying 15–22 antiepileptic drugs (as described by Shibata et al. 2012), a deuterated tiagabine IS with a +6 Da mass shift ensures that the tiagabine channel is free of interference from co-eluting matrix components and from other antiepileptic drugs or their metabolites [1]. The ≥99% isotopic purity specification supports long-term method reproducibility in high-throughput clinical and forensic laboratory settings.

Metabolic Stability and CYP3A4-Mediated DDI

Tiagabine is metabolized primarily by CYP3A4 to 5-oxo-tiagabine and other products. Tiagabine-methyl-d6 Hydrochloride serves as the parent-drug IS in quantitative assays designed to measure tiagabine depletion in hepatocyte incubations or in plasma from DDI studies with CYP3A4 inducers/inhibitors [1]. Its deuterium labels on non-exchangeable methyl positions ensure that the IS concentration remains stable throughout incubation and sample workup, preventing assay drift that could confound metabolic rate calculations.

Application
Selection Property
Validation Focus
Human plasma PK research monitoring
Co-eluting SIL-IS with +6 Da mass shift
Cross-signal and matrix-effect correction review
Preclinical neuropharmacology studies
GAT-1 selective analyte quantification
Target engagement and tissue exposure correlation
Multi-analyte antiepileptic drug panel analysis
≥99% isotopic purity SIL-IS
Long-term method reproducibility and interference control
Metabolic stability and CYP interaction studies
Non-exchangeable deuterium labels
Stable IS response during incubation and workup

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